Calcitriol Impurities A

Pharmaceutical Quality Control Regulatory Compliance Analytical Chemistry

Calcitriol Impurities A is the USP/EP-designated geometric isomer (5,6-trans) reference standard for Calcitriol quality control. With a unique RRT of ~0.95 under pharmacopeial HPLC conditions, this characterized impurity is essential for accurate peak identification, system suitability, and regulatory compliance. Substituting a non-specific analog risks misidentification and batch rejection — as evidenced by an FDA Class II recall for out-of-specification trans-calcitriol levels. Validate your stability-indicating methods with the correct reference standard.

Molecular Formula C27H44O3
Molecular Weight 416.6 g/mol
Cat. No. B8071406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcitriol Impurities A
Molecular FormulaC27H44O3
Molecular Weight416.6 g/mol
Structural Identifiers
SMILESCC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
InChIInChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11+/t18?,22-,23-,24+,25+,27-/m1/s1
InChIKeyGMRQFYUYWCNGIN-JJKANWFQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calcitriol Impurities A: Pharmaceutical Reference Standard for Quality Control and Regulatory Compliance


Calcitriol Impurities A, also known as 5,6-trans-Calcitriol or trans-Calcitriol (CAS 73837-24-8), is a specified impurity of the active pharmaceutical ingredient Calcitriol, the hormonally active form of vitamin D₃. This impurity is a geometric isomer characterized by a trans configuration at the 5,6-position of the triene system . Calcitriol Impurities A is officially designated as Impurity A in both the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) monographs, underscoring its critical role as a reference standard in pharmaceutical quality control and analytical method validation [1].

Why Calcitriol Impurities A is Indispensable for Accurate Pharmaceutical Analysis


In pharmaceutical analysis, the precise identification and quantification of Calcitriol Impurities A cannot be achieved through generic substitution. While other Calcitriol impurities (e.g., Impurity B, Impurity C) and related analogs may share structural similarities, they exhibit distinct chromatographic behaviors and are subject to different pharmacopeial acceptance criteria . Specifically, Calcitriol Impurities A elutes at a unique relative retention time (RRT) of approximately 0.95 to 0.96 relative to the Calcitriol peak under standard pharmacopeial HPLC conditions, a critical parameter for accurate peak identification and quantitation [1]. Furthermore, its specific acceptance limit (e.g., NMT 0.25% in USP, NMT 0.5% in BP/EP) differs from other impurities, making the use of a non-specific analog or a different impurity standard scientifically invalid for demonstrating regulatory compliance [2]. The failure to use the correct reference standard can lead to misidentification, inaccurate quantitation, and potential batch rejection, as evidenced by a Class II FDA recall of Calcitriol solution due to out-of-specification levels of trans-calcitriol [3].

Calcitriol Impurities A: A Quantitative Evidence Guide for Scientific Selection and Procurement


Pharmacopeial Acceptance Criteria: Differential Limits for Calcitriol Impurities A

Calcitriol Impurities A (trans-Calcitriol) is subject to specific, pharmacopeially-defined acceptance limits that differ from those of other impurities and the total impurity threshold. According to the USP monograph, the limit for trans-Calcitriol is Not More Than (NMT) 0.25%, which is higher than the limit for Impurity B (NMT 0.1%) and Impurity C (NMT 0.1%) [1]. The British Pharmacopoeia (BP/EP) sets a limit of maximum 0.5% for Impurity A, again differentiating it from unspecified impurities (max 0.10%) [2]. These distinct limits underscore the specific regulatory focus on this particular geometric isomer, requiring its dedicated reference standard for accurate quantification and compliance demonstration.

Pharmaceutical Quality Control Regulatory Compliance Analytical Chemistry

Chromatographic Selectivity: Unique Relative Retention Time of Calcitriol Impurities A

In the standardized HPLC method for Calcitriol related substances, Calcitriol Impurities A demonstrates a unique relative retention time (RRT) of 0.95 to 0.96 relative to the Calcitriol main peak [1]. This value is distinct from other specified impurities: pre-calcitriol (RRT ~0.88), Impurity B (RRT ~1.1), and Impurity C (RRT ~0.4) [2]. This differential elution profile is critical for the accurate identification and resolution of Impurity A from the active pharmaceutical ingredient (API) and other related substances, a prerequisite for validated, stability-indicating analytical methods.

Analytical Method Development HPLC Method Validation Pharmaceutical Analysis

Analytical Method Validation: Quantification Parameters for Calcitriol Impurities A

A validated RP-HPLC method for the simultaneous determination of Calcitriol and its isomer, 5,6-trans-Calcitriol (Impurity A), reported specific quantitative performance parameters for the impurity. The limit of detection (LOD) for trans-Calcitriol was 40.90 ng/mL, and the limit of quantification (LOQ) was 136.4 ng/mL [1]. The method demonstrated high precision (RSD < 1.2%) and accuracy (recovery > 98%) for both the API and the impurity, establishing the reliability of using a characterized Impurity A standard for precise, low-level quantitation in finished drug products [1].

Analytical Method Validation Quality Control Stability Studies

Clinical and Manufacturing Relevance: Stability Failures Linked to Calcitriol Impurities A

The criticality of controlling Calcitriol Impurities A is underscored by a real-world regulatory action. A Class II FDA recall was initiated for a Calcitriol solution due to a failed impurity/degradation specification, specifically citing out-of-specification levels of trans-calcitriol (Impurity A) at the 9-month stability time point [1]. This event demonstrates that this impurity is a primary degradation product and a key stability-indicating marker. Procurement and use of the Impurity A reference standard are therefore essential for developing robust stability-indicating methods, monitoring product shelf-life, and preventing costly supply chain disruptions and potential patient risk.

Pharmaceutical Stability Quality Assurance Regulatory Affairs

Optimal Use Cases for Calcitriol Impurities A in Pharmaceutical Development and Quality Control


Regulatory Submission and ANDA Filings

Calcitriol Impurities A is essential for preparing the chemistry, manufacturing, and controls (CMC) section of regulatory submissions. Its use as a characterized reference standard is required for validating analytical methods used to demonstrate that the impurity profile of a generic Calcitriol product is consistent with the reference listed drug (RLD) and meets the specific pharmacopeial limit of NMT 0.25% (USP) or 0.5% (BP/EP) [1].

Stability-Indicating Method Development and Forced Degradation Studies

Given that trans-Calcitriol is a known degradation product and was the cause of a significant FDA recall, the Impurity A standard is critical for developing and validating stability-indicating methods [1]. It is used to identify and quantify the isomer formed during forced degradation (e.g., exposure to heat, light) and long-term stability studies, ensuring that commercial products remain within specification throughout their shelf-life [2].

Routine Quality Control and Batch Release Testing

In QC laboratories, a well-characterized Calcitriol Impurities A reference standard is used as a system suitability marker in HPLC assays to confirm column performance and peak resolution [1]. Its unique RRT of ~0.95 allows for the reliable identification and accurate quantification of this specific impurity in Calcitriol API and finished drug products, enabling informed batch release decisions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Calcitriol Impurities A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.